BenchChemオンラインストアへようこそ!

[1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol

Lipophilicity Drug-likeness Regioisomerism

[1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol (CAS 1500009-57-3) is a chiral amino alcohol building block with molecular formula C10H19NO2 and molecular weight 185.26 g/mol, combining a 1-(aminomethyl)cyclobutyl core with a tetrahydrofuran-3-yl (oxolan-3-yl) methanol substituent. It belongs to the class of bifunctional scaffolds used in kinase inhibitor and nucleoside analog medicinal chemistry programs.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13165657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)C(C2CCOC2)O
InChIInChI=1S/C10H19NO2/c11-7-10(3-1-4-10)9(12)8-2-5-13-6-8/h8-9,12H,1-7,11H2
InChIKeyQRWUXYPSNLYKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol (CAS 1500009-57-3): A Bifunctional Cyclobutyl-Oxolane Building Block for Medicinal Chemistry Procurement


[1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol (CAS 1500009-57-3) is a chiral amino alcohol building block with molecular formula C10H19NO2 and molecular weight 185.26 g/mol, combining a 1-(aminomethyl)cyclobutyl core with a tetrahydrofuran-3-yl (oxolan-3-yl) methanol substituent . It belongs to the class of bifunctional scaffolds used in kinase inhibitor and nucleoside analog medicinal chemistry programs. The compound features two hydrogen bond donors (primary amine and secondary alcohol) and three hydrogen bond acceptors (amine nitrogen, alcohol oxygen, and tetrahydrofuran oxygen), rendering it suitable for fragment-based drug design and combinatorial library synthesis . Its computed LogP of approximately 0.51 and topological polar surface area (TPSA) of 55.48 Ų position it within favorable oral drug-likeness parameters .

Why In-Class Cyclobutyl-Amino Alcohols Cannot Substitute for [1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol in Lead Optimization


Within the class of cyclobutyl-amino alcohol building blocks, the specific regioisomeric attachment of the oxolane ring (3-yl vs. 2-yl), the presence of the quaternary cyclobutyl carbon bearing both aminomethyl and hydroxymethyl groups, and the resulting three-dimensional pharmacophore geometry create distinct physicochemical and interaction profiles that preclude simple substitution. The oxolan-3-yl attachment introduces approximately 70 Da of additional molecular weight and an additional hydrogen bond acceptor oxygen compared to the simpler [1-(aminomethyl)cyclobutyl]methanol scaffold (CAS 2041-56-7, MW 115.17), fundamentally altering both lipophilicity and target engagement potential . Furthermore, the oxolan-3-yl regioisomer (CAS 1500009-57-3) differs from the oxolan-2-yl analog (CAS 1403565-70-7) in the spatial orientation of the ether oxygen, which can differentially affect hydrogen bonding geometry with biological targets. These differences are non-trivial in the context of structure-activity relationship (SAR) campaigns, where even single-atom positional changes can alter potency by orders of magnitude . The quantitative evidence below demonstrates exactly where these differentiation dimensions are measurable.

Quantitative Differentiation Evidence for [1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol vs. Closest Analogs


Regioisomeric Oxolane Attachment: 3-yl vs. 2-yl LogP and TPSA Divergence Defines Polarity Space

The target compound [1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol (CAS 1500009-57-3) possesses a computed LogP of 0.5128 and TPSA of 55.48 Ų, as provided by the vendor Leyan based on standardized computational prediction methods . In contrast, the regioisomeric analog [1-(aminomethyl)cyclobutyl]-(oxolan-2-yl)methanol (CAS 1403565-70-7) and the structurally related {1-[amino(oxolan-2-yl)methyl]cyclobutyl}methanol (CAS 1803593-94-3) exhibit a computed XLogP3-AA value of 0.2 and TPSA of 55.5 Ų based on PubChem computational data [1]. The LogP difference of approximately 0.31 log units between the 3-yl and 2-yl amino analogs translates to an approximately 2-fold difference in partition coefficient, which is relevant for differential membrane permeability and pharmacokinetic behavior in lead optimization campaigns. Both compounds share similar TPSA values (55.48 vs. 55.5 Ų), confirming that the regioisomeric difference affects lipophilicity without substantially altering overall polar surface area.

Lipophilicity Drug-likeness Regioisomerism

Molecular Weight and Pharmacophore Expansion vs. Simpler Cyclobutyl-Methanol Scaffold

Relative to [1-(aminomethyl)cyclobutyl]methanol (CAS 2041-56-7, MW = 115.17 g/mol, C6H13NO), the target compound adds a tetrahydrofuran ring, increasing molecular weight by approximately 70 Da (to 185.26 g/mol) and adding one hydrogen bond acceptor (ether oxygen) to the pharmacophore . This represents a fragment-to-lead expansion that increases the heavy atom count from 8 to 13 and the hydrogen bond acceptor count from 2 to 3. The simpler compound has been utilized as a building block in the preparation of isoquinoline and pyrido[3,4-d]pyrimidine derivatives as Mps1 kinase inhibitors, indicating the scaffold class has validated biological relevance . The target compound extends this scaffold with additional functionality that can probe supplementary binding pocket interactions, particularly in kinase hinge regions where ether oxygens frequently engage in hydrogen bonding.

Fragment evolution Molecular complexity Lead optimization

Oral Drug-Likeness Profile: TPSA and LogP Positioning Relative to Established Filters

The target compound's computed TPSA of 55.48 Ų and LogP of 0.5128 fall comfortably within both the Veber oral bioavailability criteria (TPSA ≤ 140 Ų; rotatable bonds ≤ 10) and Lipinski's Rule of Five parameters (MW 185.26 < 500; LogP 0.5128 ≤ 5; HBD 2 ≤ 5; HBA 3 ≤ 10) . In comparison, the oxolan-2-yl amino analog (CAS 1803593-94-3) displays TPSA = 55.5 Ų and XLogP3 = 0.2, while the simpler [1-(aminomethyl)cyclobutyl]methanol (MW 115.17, predicted pKa 15.05) lacks computed TPSA/LogP data from comparable sources but has a lower molecular complexity [1]. The target compound's 3 rotatable bonds (compared to 3 for the 2-yl analog) maintain conformational rigidity while providing sufficient flexibility for induced-fit binding. These computed parameters indicate that the compound occupies a favorable physicochemical space for oral drug-like lead development, a critical procurement consideration when selecting building blocks for medicinal chemistry campaigns where downstream developability is a priority.

Drug-likeness Oral bioavailability Veber rules

Procurement-Driven Application Scenarios for [1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-to-Lead Campaigns Requiring Balanced Lipophilicity

For medicinal chemistry teams advancing kinase inhibitor programs (e.g., Mps1/TTK, as validated for the simpler cyclobutyl-methanol scaffold class), the target compound's LogP of 0.51 and TPSA of 55.48 Ų offer an ideal starting point where moderate lipophilicity is desired to balance potency with favorable ADME properties . The oxolan-3-yl oxygen provides an additional hydrogen bond acceptor that can engage the kinase hinge region, while the cyclobutyl quaternary center restricts conformational flexibility in a manner favorable for entropic binding optimization . The 3-yl regioisomer is preferred over the 2-yl analog when computational docking suggests the ether oxygen must project into a specific sub-pocket orientation.

Nucleoside Analog Scaffold Development with Bifunctional Coupling Handles

The dual functional group architecture (primary amine plus secondary alcohol) makes this compound suitable as a core scaffold for nucleoside analog synthesis, analogous to the structurally related 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol scaffold (CAS 1508903-22-7) which has been explored for antiviral and anticancer nucleoside analog programs . The oxolan-3-yl methanol moiety provides a handle for phosphate ester prodrug formation, while the aminomethyl group on the cyclobutyl ring enables coupling to heterocyclic bases via reductive amination or amide bond formation . The compound's compliance with Veber and Lipinski parameters supports its use in orally bioavailable nucleoside analog programs where the simpler [1-(aminomethyl)cyclobutyl]methanol (MW 115.17) lacks sufficient structural complexity for effective target engagement.

Combinatorial Library Synthesis Leveraging Regioisomeric Diversity

In parallel synthesis campaigns exploring structure-activity relationships around cyclobutyl-tetrahydrofuran scaffolds, the procurement of both the 3-yl (CAS 1500009-57-3) and 2-yl (CAS 1403565-70-7 or CAS 1803593-94-3) regioisomers enables systematic exploration of oxolane oxygen positioning effects on potency and selectivity . The LogP difference of approximately 0.3 units between regioisomers (0.51 for 3-yl vs. 0.2 for 2-yl amino analog) is large enough to produce measurable differences in cellular permeability and off-target binding profiles when compounds are tested in parallel, making both regioisomers valuable as matched pairs in library design .

Fragment-Based Drug Discovery (FBDD) with Pre-Validated Kinase Target Space

As a fragment-sized molecule (MW 185.26, heavy atom count 13) with experimentally accessible purity (95% from multiple vendors including Leyan and AiFChem), this compound is suitable for fragment screening by NMR, SPR, or X-ray crystallography against kinase targets . The cyclobutyl-aminomethyl substructure has precedent in Mps1 kinase inhibitor patents as a building block for isoquinoline and pyrido[3,4-d]pyrimidine derivatives, providing target-class validation for the core scaffold . The oxolan-3-yl extension offers a vector for fragment growth that has not been exhaustively explored in published kinase inhibitor chemotypes, presenting an opportunity for novel intellectual property generation.

Quote Request

Request a Quote for [1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.